8-Bromochromane
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromochromane can be synthesized through various organic synthesis procedures. One common method involves the bromination of chromane derivatives under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding chromanones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of chromane derivatives without the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of various substituted chromanes.
Oxidation: Formation of chromanones and other oxidized products.
Reduction: Formation of chromane derivatives.
Scientific Research Applications
8-Bromochromane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 8-Bromochromane involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chromane: A structurally related compound with similar chemical properties.
Chromene: Another related compound with a similar core structure but different functional groups.
Coumaran: Shares structural similarities with 8-Bromochromane.
Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOORJDFGHETSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626605 |
Source
|
Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-78-9 |
Source
|
Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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